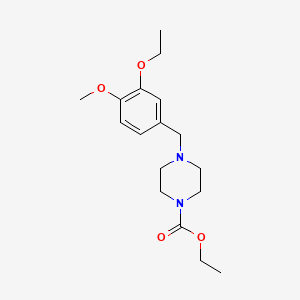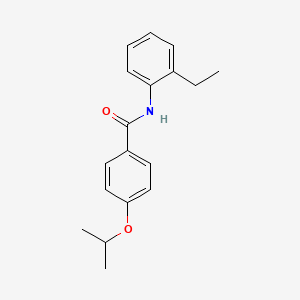
ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate, also known as EEDQ, is a chemical compound that is widely used in scientific research. It is a carbodiimide reagent that is commonly used for peptide coupling and cross-linking. EEDQ is a highly reactive compound that can react with a variety of functional groups, including amines, alcohols, and carboxylic acids.
作用機序
Ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate works by reacting with the amino groups of proteins and peptides to form stable amide bonds. The reaction is typically carried out in the presence of a catalyst such as DMAP, which helps to promote the reaction and improve the yield. ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate is a highly reactive compound that can react with a variety of functional groups, including amines, alcohols, and carboxylic acids. The resulting products are stable and can be used in a variety of scientific applications.
Biochemical and Physiological Effects:
ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate is not typically used in biological systems, as it is a highly reactive compound that can react with a variety of functional groups. However, it has been shown to have some biochemical and physiological effects in vitro. For example, ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate has also been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine.
実験室実験の利点と制限
Ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate has several advantages for lab experiments, including its high reactivity and ability to react with a variety of functional groups. It is also relatively easy to synthesize and purify, which makes it a popular choice for peptide coupling and cross-linking. However, ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate has some limitations as well. It is a highly reactive compound that can react with unintended functional groups, which can lead to side reactions and reduced yields. ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate is also a toxic compound that should be handled with care.
将来の方向性
There are several future directions for the use of ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate in scientific research. One area of interest is the development of new peptide coupling and cross-linking methods that use ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate in combination with other reagents. Another area of interest is the use of ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate in the synthesis of protein-based materials, such as hydrogels and scaffolds. ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate may also have potential as a tool for studying protein-protein interactions and protein folding.
合成法
Ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate can be synthesized by reacting ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate with dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in anhydrous conditions and requires careful control of the temperature and reaction time to ensure high yields. The resulting ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate is a white crystalline solid that is soluble in organic solvents such as dichloromethane and dimethylformamide.
科学的研究の応用
Ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate is widely used in scientific research for peptide coupling and cross-linking. It is a highly reactive compound that can react with a variety of functional groups, including amines, alcohols, and carboxylic acids. ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate is commonly used in the synthesis of peptides and proteins, as it can be used to couple amino acids together to form longer chains. ethyl 4-(3-ethoxy-4-methoxybenzyl)-1-piperazinecarboxylate can also be used to cross-link proteins, which can help to stabilize protein structures and improve their properties.
特性
IUPAC Name |
ethyl 4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-4-22-16-12-14(6-7-15(16)21-3)13-18-8-10-19(11-9-18)17(20)23-5-2/h6-7,12H,4-5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZWCQLPIHBPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422819 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)

![5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole](/img/structure/B5883081.png)
![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)
![2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide](/img/structure/B5883111.png)
![1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]-1H-1,2,4-triazole](/img/structure/B5883119.png)